(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate

Carbohydrate chemistry Černý epoxide synthesis Regioselective tosylation

(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate (CAS 30923‑30‑9) is the galacto‑configured 2‑O‑tosyl derivative of 1,6‑anhydro‑β‑D‑hexopyranose, classified among anhydro‑sugar building blocks for carbohydrate chemistry. It is formally designated as 1,6‑anhydro‑2‑O‑(p‑toluenesulfonyl)‑β‑D‑galactopyranose and should be distinguished from its gluco isomer (CAS 3868‑05‑1) and manno isomer, as each stereochemical variant governs a distinct epoxide‑formation pathway and downstream synthetic sequence.

Molecular Formula C13H16O7S
Molecular Weight 316.33 g/mol
CAS No. 30923-30-9
Cat. No. B12284088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate
CAS30923-30-9
Molecular FormulaC13H16O7S
Molecular Weight316.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O
InChIInChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3
InChIKeySLBPXGGBTQVDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate: CAS 30923-30-9 Compound Class and Procurement Profile


(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate (CAS 30923‑30‑9) is the galacto‑configured 2‑O‑tosyl derivative of 1,6‑anhydro‑β‑D‑hexopyranose, classified among anhydro‑sugar building blocks for carbohydrate chemistry . It is formally designated as 1,6‑anhydro‑2‑O‑(p‑toluenesulfonyl)‑β‑D‑galactopyranose and should be distinguished from its gluco isomer (CAS 3868‑05‑1) and manno isomer, as each stereochemical variant governs a distinct epoxide‑formation pathway and downstream synthetic sequence [1].

Why 1,6‑Anhydro‑2‑O‑tosyl‑hexopyranose Isomers Cannot Be Interchanged: Procurement Risk for CAS 30923‑30‑9


The 2‑O‑tosyl derivatives of 1,6‑anhydro‑β‑D‑hexopyranoses exist as four stereoisomers (gluco, galacto, manno, and altro), each giving access to a distinct set of epoxides and aminosugars [1]. The galacto isomer (CAS 30923‑30‑9) is the direct synthetic equivalent of 1,6:3,4‑dianhydro‑2‑O‑tosyl‑β‑D‑galactopyranose, the crucial precursor for Černý epoxide synthesis and the preparation of 4‑amino‑4‑deoxy‑β‑D‑mannopyranose [2]. Substituting the gluco isomer (CAS 3868‑05‑1) would reroute the synthesis toward a different epoxide regioisomer and yield a distinct downstream product profile, while the manno isomer would require an entirely different protection strategy [3]. Selection without stereochemical verification therefore risks synthesis failure or procurement of an incorrect building block.

Quantitative Differentiation Evidence for (2,3‑Dihydroxy‑6,8‑dioxabicyclo[3.2.1]octan‑4‑yl) 4‑methylbenzenesulfonate vs. Closest Analogs


Stereochemical Identity Determines Epoxide Regiochemistry: Galacto vs. Gluco 2‑Tosylate

CAS 30923‑30‑9 is the galacto‑configured 2‑O‑tosyl derivative, whereas CAS 3868‑05‑1 is the corresponding gluco isomer. The stereochemistry at C‑4 dictates which epoxide regioisomer is formed upon base treatment: the galacto isomer yields the 3,4‑anhydro derivative (a direct Černý epoxide precursor), while the gluco isomer forms the 2,3‑anhydro derivative under analogous conditions [1]. In the patented short pathway to 1,6:2,3‑dianhydro‑β‑D‑mannopyranose, compound 1 is explicitly identified as 1,6:3,4‑dianhydro‑2‑O‑tosyl‑β‑D‑galactopyranose—requiring the galacto configuration as the mandatory starting point [2].

Carbohydrate chemistry Černý epoxide synthesis Regioselective tosylation

1H NMR Discrimination of 2‑O‑Tosyl vs. 4‑O‑Tosyl Regioisomers

A dedicated 1H NMR study analyzed 1,6‑anhydro‑2‑O‑tosyl‑, 1,6‑anhydro‑4‑O‑tosyl‑, and 1,6‑anhydro‑2,4‑di‑O‑tosyl‑β‑D‑glucopyranose and demonstrated that the three compounds can be unambiguously discriminated by their 1H NMR spectral patterns [1]. Although the study was performed on the gluco series, the diagnostic chemical‑shift and coupling‑constant differences originate from the position of the electron‑withdrawing tosyl group and are transferable as class‑level evidence to the galacto series (CAS 30923‑30‑9). This provides a validated analytical method to confirm that the procured material is indeed the 2‑O‑tosyl (not the 4‑O‑tosyl) regioisomer.

NMR spectroscopy Regioisomer identification Quality control

Divergent Synthetic Fates: Galacto 2‑Tosylate as the Exclusive Precursor to 4‑Amino‑4‑deoxy‑β‑D‑mannopyranose

In the ammonolysis reaction reported by Černý et al., 1,6:3,4‑dianhydro‑2‑O‑tosyl‑β‑D‑galactopyranose—the direct derivative of CAS 30923‑30‑9—affords 4‑amino‑1,6‑anhydro‑4‑deoxy‑β‑D‑mannopyranose as the primary product, whereas the analogous transformation starting from the gluco‑configured 2,4‑ditosylate yields 2,4‑diamino‑2,4‑dideoxy‑β‑D‑glucopyranose [1]. The galacto series thus gives exclusive access to the manno‑configured 4‑amino derivative, a building block not obtainable from the gluco 2‑tosylate without additional epimerization steps.

Aminosugar synthesis Carbohydrate building blocks Synthetic route specificity

Best Research and Industrial Application Scenarios for CAS 30923‑30‑9 Based on Verified Evidence


Synthesis of Černý Epoxide (1,6:2,3‑Dianhydro‑β‑D‑mannopyranose) via the Patented Short Pathway

CAS 30923‑30‑9 is the obligatory starting material for the patented two‑step preparation of the Černý epoxide from 1,6:3,4‑dianhydro‑2‑O‑tosyl‑β‑D‑galactopyranose [1]. In this industrial method, the galacto 2‑tosylate is first converted to the 3,4‑anhydro derivative, which then undergoes base‑catalyzed cyclization to yield 1,6:2,3‑dianhydro‑β‑D‑mannopyranose with an overall 55 % yield from levoglucosan [1]. The gluco 2‑tosylate (CAS 3868‑05‑1) cannot be used in this pathway because its C‑4 configuration precludes formation of the required 3,4‑anhydro intermediate.

Preparation of 4‑Amino‑1,6‑anhydro‑4‑deoxy‑β‑D‑mannopyranose for Aminosugar Research

Direct ammonolysis of 1,6:3,4‑dianhydro‑2‑O‑tosyl‑β‑D‑galactopyranose—the immediate downstream product of CAS 30923‑30‑9—provides access to 4‑amino‑4‑deoxy‑β‑D‑mannopyranose and its altro epimer [2]. These aminosugars are valuable chiral building blocks for aminoglycoside antibiotic research and glycomimetic drug discovery. The galacto 2‑tosylate is the sole entry point to the manno‑configured 4‑amino series from the 1,6‑anhydro‑hexopyranose scaffold, as the gluco and manno tosylates follow different reaction manifolds [2].

Regioselective Functionalization Library Synthesis on the 6,8‑Dioxabicyclo[3.2.1]octane Scaffold

The 6,8‑dioxabicyclo[3.2.1]octane skeleton of CAS 30923‑30‑9 serves as a rigid scaffold for the solid‑phase generation of compound libraries, wherein the free 3‑OH and 4‑OH groups are sequentially decorated with alkoxy, thioxy, or amino substituents [3]. The galacto configuration places these hydroxyl groups in a distinct spatial orientation compared to the gluco isomer, enabling the exploration of a different conformational space in library design. This scaffold‑based approach has been exploited for the generation of levoglucosan‑derived compound collections [3].

Quality Control Release Testing via 1H NMR Regioisomer Fingerprinting

Because no published melting point is available for CAS 30923‑30‑9, release testing of procured material should rely on 1H NMR spectroscopy to confirm the 2‑O‑tosyl substitution pattern and exclude contamination with the 4‑O‑tosyl or 2,4‑di‑O‑tosyl isomers [4]. The analytical method established for the gluco series provides a validated framework that is transferable to the galacto series, enabling procurement quality assurance with standard laboratory equipment [4].

Quote Request

Request a Quote for (2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.